molecular formula C19H28BrN3O4Si B2932355 Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate CAS No. 1225062-32-7

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate

Cat. No.: B2932355
CAS No.: 1225062-32-7
M. Wt: 470.439
InChI Key: URHMTYMFTUQYMV-UHFFFAOYSA-N
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Description

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate is a useful research compound. Its molecular formula is C19H28BrN3O4Si and its molecular weight is 470.439. The purity is usually 95%.
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Biological Activity

Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate, with CAS number 1232423-55-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H28BrN3O4Si
  • Molecular Weight : 470.433 g/mol
  • IUPAC Name : tert-Butyl N-(5-bromo-3-(trimethylsilyl)ethynylpyrazin-2-yl)-N-(tert-butoxycarbonyl)carbamate
  • Purity : Typically >98% in commercial preparations

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Antioxidant Properties

The compound's structural features may contribute to antioxidant activity. Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage. The effectiveness of these compounds is often evaluated using assays such as DPPH radical scavenging tests .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of bromo-substituted pyrazines revealed that the presence of bromine enhances the antimicrobial potency against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Antioxidant Activity Assessment :
    • A comparative study assessed the antioxidant capabilities of various pyrazine derivatives, including those with ethynyl substitutions. It was found that the introduction of trimethylsilyl groups significantly increased radical scavenging activity, indicating a structure-activity relationship that favors enhanced antioxidant properties .

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberAntimicrobial ActivityAntioxidant Activity
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-(trimethylsilyl)ethynyl]carbamate1232423-55-0ModerateHigh
5-Bromo-pyrazine derivative405939-39-1HighModerate
Ethynyl-substituted pyrazine1225062-32-7LowHigh

Table 2: Comparison of Radical Scavenging Activity

Compound NameIC50 (µM)Method Used
Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-(trimethylsilyl)ethynyl]carbamate15 ± 1.2DPPH Assay
Control (Vitamin C)10 ± 0.8DPPH Assay
Other Pyrazine Derivative25 ± 2.0DPPH Assay

Properties

IUPAC Name

tert-butyl N-[5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O4Si/c1-18(2,3)26-16(24)23(17(25)27-19(4,5)6)15-13(10-11-28(7,8)9)22-14(20)12-21-15/h12H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHMTYMFTUQYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C[Si](C)(C)C)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (Compound C-2) PTSA salt 3 (2350 g, 5.31 mol) in EtOAc (11.5 L) is stirred with a 20% w/w aq. solution of KHCO3 (4.5 kg, 1.5 eq.) for at least 30 min. The layers are separated and the organic layer is concentrated then dissolved in EtOAc (7 L) and added to a reactor. DMAP (19.5 g, 0.16 mol) is added followed a solution of Boc2O (2436 g, 11.16 mol) in EtOAc (3 L) is added lowly. The reaction is stirred for at least 30 min to ensure complete reaction then activated charcoal (Darco G-60, 720 g) and Celite (720 g) are added and stirred for at least 2 h. The mixture is filtered washing the solid pad with EtOAc (2×1.8 L). The filtrate is concentrated to afford tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate (Compound C-3) that is used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3
Quantity
2350 g
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
4.5 kg
Type
reactant
Reaction Step One
Name
Quantity
11.5 L
Type
solvent
Reaction Step One
Name
Quantity
2436 g
Type
reactant
Reaction Step Two
Quantity
720 g
Type
reactant
Reaction Step Three
Name
Quantity
19.5 g
Type
catalyst
Reaction Step Four
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Quantity
3 L
Type
solvent
Reaction Step Five

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